N,N-Dimethyl-4-(3-nitrophenyl)benzamide
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Overview
Description
N,N-Dimethyl-4-(3-nitrophenyl)benzamide: is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . This compound is characterized by the presence of a benzamide core substituted with a nitrophenyl group and two methyl groups on the nitrogen atom. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(3-nitrophenyl)benzamide typically involves the reaction of 4-(3-nitrophenyl)benzoic acid with dimethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Reduction: N,N-Dimethyl-4-(3-nitrophenyl)benzamide can undergo reduction reactions to convert the nitro group to an amino group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N,N-Dimethyl-4-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-4-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
- N,N-Dimethyl-4-(4-nitrophenyl)benzamide
- N,N-Dimethyl-4-(3-aminophenyl)benzamide
- N,N-Dimethyl-4-(3-methylphenyl)benzamide
Comparison:
- N,N-Dimethyl-4-(3-nitrophenyl)benzamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules .
- N,N-Dimethyl-4-(4-nitrophenyl)benzamide has the nitro group in a different position, leading to different chemical and biological properties .
- N,N-Dimethyl-4-(3-aminophenyl)benzamide is the reduced form of the compound, with an amino group instead of a nitro group, affecting its reactivity and potential applications .
- N,N-Dimethyl-4-(3-methylphenyl)benzamide has a methyl group instead of a nitro group, resulting in different chemical behavior and uses .
Properties
IUPAC Name |
N,N-dimethyl-4-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-16(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(10-13)17(19)20/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAIEXRQMMVTNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742793 |
Source
|
Record name | N,N-Dimethyl-3'-nitro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-88-9 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxamide, N,N-dimethyl-3′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-3'-nitro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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